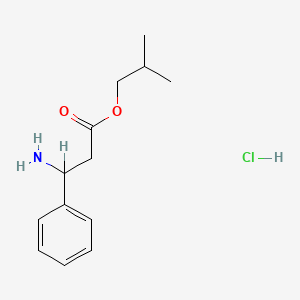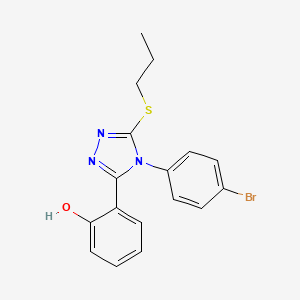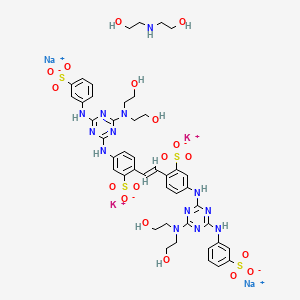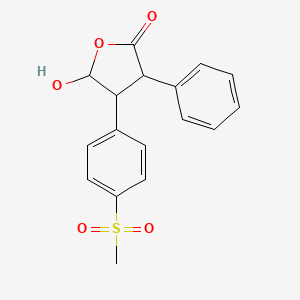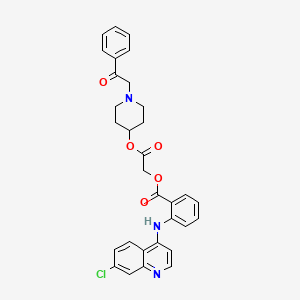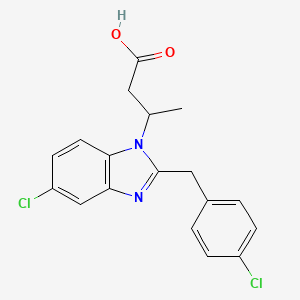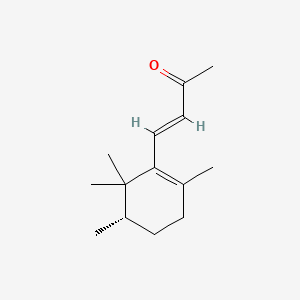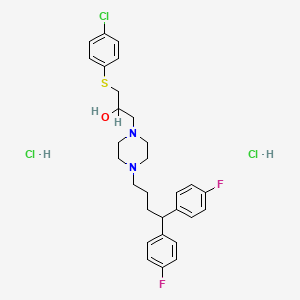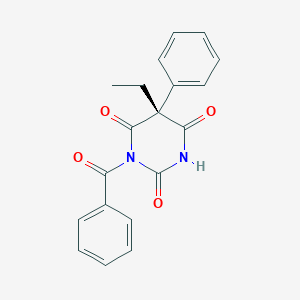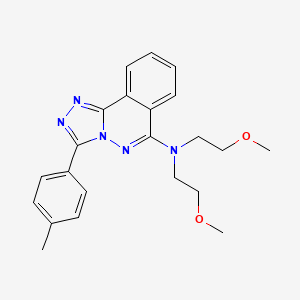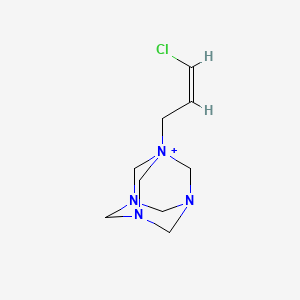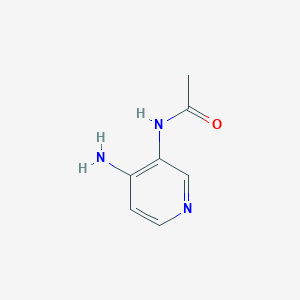
2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione: is a heterocyclic compound with the molecular formula C11H20N2S This compound is characterized by a pyrimidine ring substituted with butyl and trimethyl groups, and a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thione group in 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The butyl and trimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or arylating agents can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry: In the industrial sector, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The butyl and trimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-butyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
- 1-butyl-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
Comparison: Compared to similar compounds, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione exhibits unique structural features that influence its reactivity and biological activity. The presence of the thione group at the second position enhances its ability to form covalent bonds with biological targets, making it a more potent inhibitor. Additionally, the specific arrangement of butyl and trimethyl groups contributes to its distinct physicochemical properties, such as solubility and stability.
Properties
CAS No. |
37929-28-5 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-5-6-7-13-9(2)8-11(3,4)12-10(13)14/h8H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
AUGPKHYVZOGKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(NC1=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


